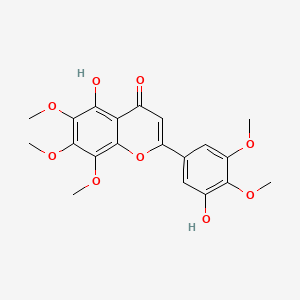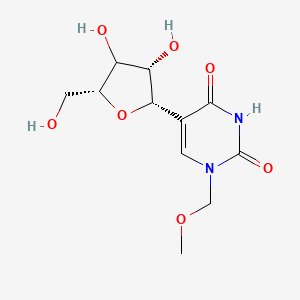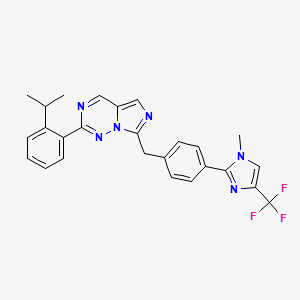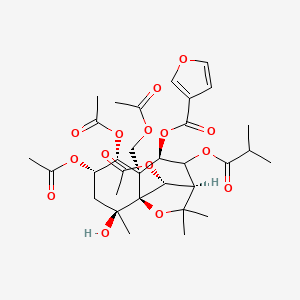
Tazobactum ester-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tazobactum ester-13C,d3 is a chemically modified version of Tazobactum ester, where specific hydrogen atoms are replaced with deuterium (d3) and carbon-13 isotopes. This compound is primarily used in scientific research due to its stable isotopic labeling, which aids in various analytical and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tazobactum ester-13C,d3 involves the incorporation of deuterium and carbon-13 isotopes into the Tazobactum ester molecule. The process typically starts with the preparation of the labeled precursors, followed by their integration into the Tazobactum ester framework through a series of chemical reactions. These reactions often include esterification, amidation, and cyclization under controlled conditions to ensure the correct placement of isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Tazobactum ester-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Tazobactum ester-13C,d3 is widely used in various fields of scientific research:
Chemistry: It serves as a tracer in metabolic studies and helps in understanding reaction mechanisms.
Biology: The compound is used in labeling experiments to track biological processes.
Medicine: It aids in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of Tazobactum ester-13C,d3 involves its interaction with specific molecular targets. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions. The deuterium substitution can also affect the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tazobactum ester: The non-labeled version of the compound.
Deuterated Tazobactum ester: Contains only deuterium labeling.
Carbon-13 labeled Tazobactum ester: Contains only carbon-13 labeling.
Uniqueness
Tazobactum ester-13C,d3 is unique due to its dual isotopic labeling, which provides enhanced analytical capabilities compared to compounds labeled with only one type of isotope.
Eigenschaften
Molekularformel |
C11H14N4O5S |
|---|---|
Molekulargewicht |
318.33 g/mol |
IUPAC-Name |
trideuterio(113C)methyl (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C11H14N4O5S/c1-11(6-14-4-3-12-13-14)9(10(17)20-2)15-7(16)5-8(15)21(11,18)19/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1/i2+1D3 |
InChI-Schlüssel |
XEYVHNYXWJYULX-LXCDXVPOSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])OC(=O)[C@H]1[C@](S(=O)(=O)[C@H]2N1C(=O)C2)(C)CN3C=CN=N3 |
Kanonische SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC)CN3C=CN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate](/img/structure/B12395490.png)
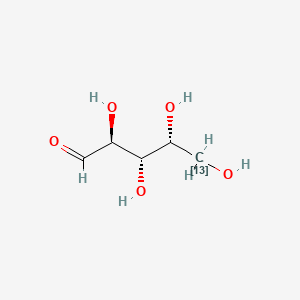
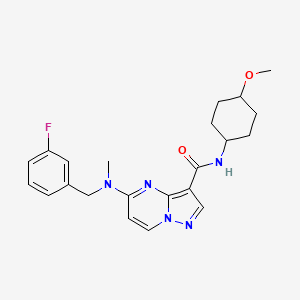
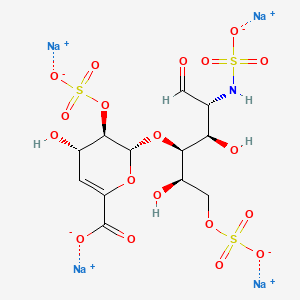
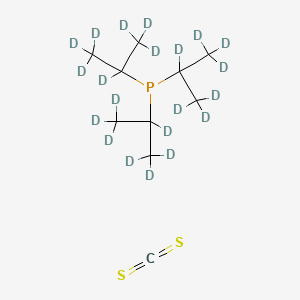
![(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12395511.png)
![[(1S,1'R,3'S,5R,6S,7S,9S)-3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B12395517.png)
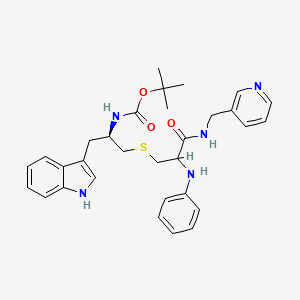
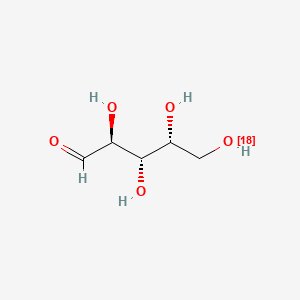
![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
